Ent-diltiazem(1+) is a derivative of diltiazem, a well-known calcium channel blocker primarily used in the treatment of cardiovascular conditions such as hypertension and angina pectoris. The compound is characterized by its ability to inhibit calcium ion influx across cell membranes, leading to vasodilation and reduced myocardial oxygen demand.
Diltiazem was first synthesized in the 1960s and has since been extensively studied and utilized in clinical settings. The compound is derived from the benzothiazepine class of medications, which share a common structural framework that contributes to their pharmacological properties.
Ent-diltiazem(1+) falls under the category of calcium channel blockers and is classified as a pharmaceutical agent used in cardiovascular therapy. It is also recognized for its potential use in other therapeutic areas due to its vasodilatory effects.
The synthesis of diltiazem, including Ent-diltiazem(1+), can be achieved through various methods, including:
A typical synthetic route involves:
Ent-diltiazem(1+) has the molecular formula and a molecular weight of 414.52 g/mol. The structure features a benzothiazepine core with various functional groups that contribute to its pharmacological activity.
Ent-diltiazem(1+) undergoes various chemical reactions during synthesis, including:
The reaction conditions (temperature, time, and reagents) are critical for optimizing yield and purity. For instance, maintaining specific temperatures during condensation reactions (85°C to 120°C) ensures efficient product formation without degrading sensitive intermediates .
Ent-diltiazem(1+) functions primarily as a calcium channel blocker by inhibiting the influx of calcium ions into cardiac and smooth muscle cells. This action leads to:
The pharmacodynamics involve binding to L-type calcium channels, which are pivotal in regulating cardiac muscle contraction and vascular tone .
Ent-diltiazem(1+) is primarily utilized in:
Ent-diltiazem(1+) is the protonated conjugate acid of the pharmacologically inactive enantiomer of diltiazem, characterized by its specific stereochemistry. The molecular structure comprises a benzothiazepine core with a 4-methoxyphenyl substituent at position 2, an acetoxy group at position 3, and a 2-(dimethylamino)ethyl side chain at position 5. Crucially, both chiral centers (C2 and C3) exhibit R configuration, distinguishing it from the therapeutic S,S-configured diltiazem [2]. This stereochemical inversion fundamentally alters its biological target engagement while retaining identical atomic connectivity to its enantiomer.
The systematic IUPAC name designates absolute configuration as:(2R,3R)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylium [5] [7]. The "(1+)" notation explicitly denotes the cationic state resulting from protonation of the tertiary amine nitrogen. Key molecular identifiers and properties are summarized below:
Table 1: Molecular Identity of Ent-diltiazem(1+)
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₇N₂O₄S⁺ |
Monoisotopic Mass | 415.525 Da |
Charge | +1 |
CAS Registry (Parent) | 42399-41-7 (neutral ent-diltiazem) |
ChEBI ID | CHEBI:82816 |
SMILES | [Detailed structure encoding] |
Protonation occurs exclusively at the tertiary dimethylamino nitrogen, generating a quaternary ammonium center that dominates the compound's physicochemical behavior. This confers high water solubility (>100 mg/mL) compared to the neutral free base, a critical factor in biological assay design. The pKa of the dimethylamino group in ent-diltiazem is estimated at 8.5–9.0 based on structural analogs [4], implying near-complete protonation at physiological pH (7.4).
Ent-diltiazem(1+) exhibits distinct spectroscopic properties:
Crystalline salts like the hydrochloride (CHEBI:82817) form stable white powders with sharp melting points (212–214°C), confirming ionic lattice integrity. Solubility profiles vary dramatically with counterions:
Table 3: Ionic Properties of Ent-diltiazem(1+) Derivatives
Salt Form | Solubility (mg/mL) | Melting Point | Stability |
---|---|---|---|
Hydrochloride | >100 (H₂O) | 212–214°C | Hygroscopic |
Acetate | 85 (MeOH) | 185–187°C | Stable at 2–8°C |
Free Base (neutral) | <5 (H₂O) | Oily residue | Air-sensitive |
The stereochemical divergence between ent-diltiazem(1+) (R,R) and therapeutic diltiazem (S,S) manifests in profound pharmacological differences despite identical molecular formulae:
Biological Targets: Diltiazem (S,S) potently inhibits L-type voltage-gated calcium channels (IC₅₀ ~0.1 μM), explaining its antihypertensive effects [1]. Conversely, ent-diltiazem(1+) antagonizes cGMP-activated potassium channels (KCa) with 50-fold selectivity over calcium channels, demonstrating strict chirality–activity relationships [2].
Structural Analysis: X-ray crystallography confirms identical bond lengths and angles but inverted chirality at C2 and C3. The R-configured acetoxy group in ent-diltiazem(1+) induces a 180° rotation of the 4-methoxyphenyl moiety relative to the benzothiazepine plane, sterically occluding binding to cardiac calcium channels [7].
Table 4: Stereoisomer Comparison
Property | Ent-diltiazem(1+) | Diltiazem (S,S) | meso-Isomer |
---|---|---|---|
Configuration | 2R,3R | 2S,3S | 2R,3S/2S,3R |
Key Bioactivity | K⁺ channel blockade | Ca²⁺ channel blockade | Inactive |
Optical Rotation | [α]ᴅ²⁴ = –98° (c=1, MeOH) | [α]ᴅ²⁴ = +98° (c=1, MeOH) | 0° |
CHEBI Identifier | CHEBI:82816 | CHEBI:101278 | Not reported |
The meso form (theoretical 2R,3S or 2S,3R diastereomer) remains synthetically inaccessible due to conformational strain in the benzothiazepine ring. Molecular modeling predicts severe van der Waals clashes between the 4-methoxyphenyl and benzothiazepine moieties in meso configurations, explaining their absence in synthetic mixtures [1] [7]. This stereochemical precision underpins ent-diltiazem(1+)’s utility as a pharmacological probe for potassium channel studies.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: